molecular formula C23H18N2O7 B341203 2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE

2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE

Cat. No.: B341203
M. Wt: 434.4 g/mol
InChI Key: CIAUFPVTLWOFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of nitrophenyl, oxoethyl, and methoxybenzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzyl chloride with 4-[(3-methoxybenzoyl)amino]benzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H18N2O7

Molecular Weight

434.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-[(3-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H18N2O7/c1-31-20-7-3-5-17(13-20)22(27)24-18-10-8-15(9-11-18)23(28)32-14-21(26)16-4-2-6-19(12-16)25(29)30/h2-13H,14H2,1H3,(H,24,27)

InChI Key

CIAUFPVTLWOFKJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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